1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol
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Overview
Description
1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol is a fluorinated alcohol compound characterized by its unique structure, which includes both perfluorinated and hydrogenated carbon atoms. This compound is known for its high thermal stability, low surface energy, and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Scientific Research Applications
1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of fluorinated polymers.
Biology: Employed in studies involving cell membrane interactions due to its unique surface properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Safety and Hazards
Fluorinated compounds, such as “3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol”, can be hazardous. They may cause irritation to the skin, eyes, and mucous membranes . It’s important to handle these compounds with appropriate personal protective equipment, including gloves and safety glasses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol can be synthesized through a fluorination reaction. One common method involves reacting 5-methylhexanone with hydrogen fluoride, followed by esterification under alkaline conditions to yield the desired product .
Industrial Production Methods: The industrial production of this compound typically involves large-scale fluorination processes. These processes are designed to ensure high purity and yield, often utilizing specialized equipment to handle the reactive fluorinating agents safely.
Chemical Reactions Analysis
Types of Reactions: 1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding perfluorinated hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated hydrocarbons.
Substitution: Various substituted perfluorinated compounds depending on the nucleophile used.
Mechanism of Action
The mechanism by which 1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol exerts its effects is primarily through its interaction with hydrophobic and hydrophilic surfaces. Its perfluorinated tail provides hydrophobic characteristics, while the hydroxyl group allows for hydrogen bonding with hydrophilic surfaces. This dual functionality makes it an effective surfactant and stabilizer in various chemical and biological systems.
Comparison with Similar Compounds
1H,1H,2H,2H-Perfluoro-1-octanol: Known for its use in microfluidics and as a starting material for other fluorinated compounds.
1H,1H,2H,2H-Perfluoro-1-decanol: Utilized in the synthesis of surfactants and polymeric products.
1H,1H,2H,2H-Perfluoro-1-hexanol: Employed in various industrial applications due to its similar properties.
Uniqueness: 1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol stands out due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both stability and reactivity, such as in advanced coatings and biomedical research.
Properties
IUPAC Name |
3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F11O/c8-3(9,1-2-19)5(11,12)4(10,6(13,14)15)7(16,17)18/h19H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUQRWZHUUPZGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F11O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379897 |
Source
|
Record name | 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89076-11-9 |
Source
|
Record name | 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 89076-11-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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